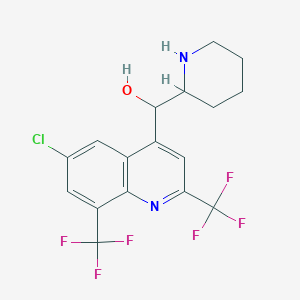

(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol

Description

The compound (6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol is a quinoline-methanol derivative structurally related to the antimalarial drug mefloquine. Its core structure features a quinoline ring substituted with two trifluoromethyl groups at positions 2 and 8, a chlorine atom at position 6, and a piperidin-2-yl methanol moiety at position 4 .

Properties

Molecular Formula |

C17H15ClF6N2O |

|---|---|

Molecular Weight |

412.8 g/mol |

IUPAC Name |

[6-chloro-2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol |

InChI |

InChI=1S/C17H15ClF6N2O/c18-8-5-9-10(15(27)12-3-1-2-4-25-12)7-13(17(22,23)24)26-14(9)11(6-8)16(19,20)21/h5-7,12,15,25,27H,1-4H2 |

InChI Key |

LKPNSNZUBSVOAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=C(C=C3C(F)(F)F)Cl)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Chloro-2,8-bis(trifluoromethyl)quinoline

- The quinoline nucleus is constructed via classical methods such as Skraup or Doebner–Miller quinoline synthesis, modified to introduce trifluoromethyl groups at positions 2 and 8.

- Halogenation at position 6 (chlorination) is achieved either by direct electrophilic substitution or by using halogenated precursors.

- For example, 4-bromo-8-chloro-2-trifluoromethylquinoline intermediates have been prepared by treatment of quinolone derivatives with phosphorus oxybromide (POBr3) at elevated temperatures (~150 °C), yielding the halogenated quinoline in high yield (~95%).

Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Quinoline formation | Acid catalysis (pTsOH), heating (100-250 °C) | 6,8-dichloro-2-(trifluoromethyl)quinoline | 30-60% | Microwave irradiation improves yield |

| Halogenation | POBr3, 150 °C | 4-bromo-8-chloro-2-trifluoromethylquinoline | 95% | High selectivity and yield |

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Quinoline core synthesis | Acid catalysis, halogenation (pTsOH, POBr3) | Halogenated quinoline intermediate |

| 2 | Aldol reaction (enantioselective) | Proline catalyst, DMF, controlled temperature | Formation of chiral aldol intermediate |

| 3 | Beckmann rearrangement | Hydroxylamine hydrochloride, sodium acetate | Conversion to lactam intermediate |

| 4 | Lactam reduction | Borane-dimethyl sulfide complex | Formation of piperidin-2-ylmethanol |

| 5 | Deprotection and purification | Acidic conditions (TFA, pTsOH) | Final compound with stereochemical integrity |

Research Findings and Optimization Notes

- The use of microwave irradiation during quinoline formation improves reaction times and yields significantly.

- Enantioselective catalysis is essential for obtaining the desired stereochemistry, with rhodium and organocatalysts (proline) being effective.

- The Beckmann rearrangement is a key step to convert oximes to lactams, which are then reduced to the piperidinylmethanol.

- Careful control of reaction conditions during deprotection avoids racemization and degradation.

- The overall yield of the multi-step synthesis is moderate (~14% over 7 steps in some reported methods), reflecting the complexity of the molecule.

Summary Table of Key Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed quinoline synthesis | pTsOH, PPA, POBr3, heat (100-250 °C) | High yield of halogenated quinoline | Requires high temperature, long reaction times |

| Rhodium-catalyzed asymmetric hydrogenation | Rh catalyst, α-pyridyl ketone substrates | Good enantioselectivity (up to 92% ee) | Moderate yield, catalyst cost |

| Proline-catalyzed aldol reaction | Proline, DMF, mild conditions | Organocatalytic, moderate ee (74%) | Multi-step, moderate overall yield |

| Beckmann rearrangement | Hydroxylamine hydrochloride, sodium acetate | Efficient lactam formation | Requires careful control to avoid side reactions |

| Borane reduction | Borane-dimethyl sulfide complex | Effective lactam reduction | Sensitive to moisture, requires inert atmosphere |

| Sharpless asymmetric dihydroxylation | AD-mix β, olefin substrates | Very high enantioselectivity (99% ee) | Specialized reagents, cost |

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include substituted quinoline derivatives, aldehydes, carboxylic acids, amines, and alcohols .

Scientific Research Applications

(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of various complex organic molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of (6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: It may inhibit or activate enzymes involved in various biochemical pathways.

Interact with Receptors: The compound can bind to cellular receptors, modulating their activity and affecting cellular signaling.

Disrupt Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Structural Analogues of Mefloquine

Mefloquine ((2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol) serves as the primary structural analogue. Key differences include:

- Stereochemistry : Mefloquine exists as a racemic mixture of erythro diastereomers, whereas the stereochemical configuration of the 6-chloro derivative is unspecified in the evidence. Stereochemistry significantly impacts antimalarial efficacy and neurotoxicity profiles .

Table 1: Structural and Physicochemical Comparison

Table 2: Key Impurities in Quinoline-Methanol Derivatives

Biological Activity

The compound (6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol is a novel quinoline derivative characterized by a complex structure that includes a piperidine moiety and multiple trifluoromethyl groups. This structural composition is significant for its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding the biological activity of this compound involves examining its interactions at the molecular level, pharmacological properties, and therapeutic potentials.

- Molecular Formula : C17H15ClF6N2O

- Molecular Weight : 412.8 g/mol

- CAS Number : 959023-53-1

This compound's unique structure contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor interaction.

Biological Activity Overview

Quinoline derivatives are known for their diverse biological activities. The activities of This compound can be categorized into several key areas:

- Antimicrobial Activity : Quinoline derivatives have demonstrated significant antimicrobial properties. The incorporation of trifluoromethyl groups is known to enhance lipophilicity, which may improve cell membrane penetration and increase antimicrobial efficacy.

- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The quinoline core is often associated with the inhibition of critical pathways in tumor growth and proliferation.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, contributing to its therapeutic potential.

Research Findings

Recent studies have highlighted the biological activity of related quinoline compounds, providing insights into the potential effects of This compound :

Case Study: Antimycobacterial Activity

A study explored the synthesis of quinolinone-thiosemicarbazone hybrids with promising antitubercular activity against Mycobacterium tuberculosis. These compounds were designed using quantitative structure–activity relationship (QSAR) models and demonstrated effective binding to key proteins involved in tuberculosis resistance mechanisms. Similar methodologies could be applied to evaluate the activity of This compound , suggesting it may also exhibit potent antitubercular properties due to its structural features .

Table 1: Comparison of Biological Activities

| Compound Name | Structure Type | Primary Use | Key Differences |

|---|---|---|---|

| This compound | Quinoline derivative | Antimicrobial/Anticancer | Contains piperidine and trifluoromethyl groups |

| Chloroquine | Quinoline derivative | Antimalarial | Lacks piperidine; primarily targets malaria |

| Quinacrine | Quinoline derivative | Antiprotozoal | Different functional groups; less hydrophilic |

| Tetracycline | Bicyclic antibiotic | Broad-spectrum antibiotic | Different core structure; broader spectrum |

This table illustrates the unique aspects of This compound , particularly its potential versatility in medicinal applications due to its unique structural features.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Cell Membrane Interaction : The trifluoromethyl groups enhance membrane permeability.

- Enzyme Inhibition : Potential inhibition of enzymes involved in cellular signaling pathways.

- Receptor Binding : Possible interactions with receptors that modulate immune responses or cell growth.

Q & A

Q. What are the established synthetic routes for (6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Quinoline Core Formation : Start with halogenated quinoline precursors. For trifluoromethyl group introduction, use reagents like trifluoromethyl copper complexes or radical trifluoromethylation under UV light.

Piperidine Coupling : Employ nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the piperidine moiety.

Methanol Group Introduction : Hydroxymethylation via Grignard reactions or reduction of ketone intermediates (e.g., using NaBH₄).

Critical parameters: Temperature control (< 0°C for trifluoromethylation), anhydrous conditions for moisture-sensitive steps, and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., quinoline aromatic signals at δ 7.5–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 513.45).

- X-ray Crystallography : Resolve crystal structure (monoclinic system, space group P21/n) to validate stereochemistry and bond angles (Table 1) .

Table 1 : Crystallographic Data (from )

| Parameter | Value |

|---|---|

| Formula | C₂₅H₂₂F₆N₂O₃ |

| Molecular Weight | 512.45 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell (Å) | a=12.7793, b=13.9970, c=13.2188 |

| β Angle | 109.999° |

Advanced Research Questions

Q. How to design experiments assessing the compound’s stability under varying pH and temperature conditions?

- Factors : pH (3, 7, 11), temperature (25°C, 40°C, 60°C), and solvent (aqueous buffer, DMSO).

- Response Variables : Degradation rate (HPLC quantification), structural integrity (FTIR).

- Protocol :

Incubate compound aliquots under each condition for 24–72 hours.

Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

Analyze data using ANOVA to identify significant destabilizing factors.

Q. How to resolve contradictions between spectroscopic data and computational modeling predictions?

- Methodological Answer :

- Step 1 : Cross-validate experimental data (e.g., NMR chemical shifts) with DFT calculations (B3LYP/6-31G* basis set). Adjust for solvent effects (PCM model).

- Step 2 : If discrepancies persist (e.g., unexpected NOESY correlations), re-examine stereochemical assumptions. Use X-ray crystallography (Table 1) as a definitive reference .

- Case Study : A 2022 study found a 0.3 Å deviation in bond lengths between DFT and crystallography; this was resolved by incorporating dispersion corrections (Grimme’s D3) .

Q. What computational strategies predict the compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding poses in CYP3A4 (PDB ID: 4NY7). Focus on hydrophobic pockets accommodating trifluoromethyl groups.

- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability. Key metrics: RMSD (< 2.0 Å), hydrogen bond occupancy.

- Validation : Compare with in vitro microsomal assays to confirm metabolic pathways .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity data across cell-based assays?

- Methodological Answer :

- Hypothesis Testing : Determine if variability stems from cell-line specificity (e.g., HEK293 vs. HepG2) or assay conditions (serum-free vs. serum-containing media).

- Experimental Replication : Use a randomized block design (4 replicates per group) to control for plate-to-plate variation .

- Statistical Tools : Apply Tukey’s HSD test to identify outliers; IC₅₀ values with >20% CV should be repeated.

Environmental Impact Assessment

Q. What methodologies evaluate the compound’s environmental persistence?

- Abiotic Studies : Hydrolysis half-life (pH 7, 25°C), photodegradation under UV light (λ=254 nm).

- Biotic Studies : Aerobic soil metabolism (ISO 11266), using ¹⁴C-labeled compound to track mineralization.

- Data Integration : Use QSAR models (EPI Suite) to predict bioaccumulation and ecotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.